molecular formula C8H6ClN3OS B2787334 N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide CAS No. 842956-21-2

N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide

Cat. No. B2787334
CAS RN: 842956-21-2
M. Wt: 227.67
InChI Key: SZNNYMQTOGKOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide” is a biochemical used for proteomics research . It has a molecular formula of C8H6ClN3OS and a molecular weight of 227.67 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H6ClN3OS . This indicates that it contains eight carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 227.67 . More detailed physical and chemical properties are not available in the current resources.

Mechanism of Action

The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide is not well understood. It is believed to interact with biological systems through its ability to bind to proteins and other molecules. It is also believed to interact with enzymes and other biological molecules through its ability to form covalent bonds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. It is also quite stable and can be stored for long periods of time without degradation. The main limitation is that it is not very soluble in water, which can make it difficult to use in experiments.

Future Directions

There are a number of potential future directions for the use of N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide. One potential direction is the development of new synthetic methods for the synthesis of heterocyclic compounds. Another potential direction is the development of new methods for the study of enzyme kinetics. Additionally, this compound could be used in the development of new drugs and therapies for a variety of diseases. Finally, this compound could be used in the development of new polymers and materials for a variety of applications.

Synthesis Methods

N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-chloroacetamide with 2-amino-1,3-benzothiadiazole. This reaction produces a yellow solid that can be purified using standard chromatographic methods. The yield of the reaction is generally high and the purity of the product is usually quite good.

Scientific Research Applications

N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds and as a reagent for the synthesis of biologically active molecules. It has also been used in the synthesis of a variety of polymers and in the study of enzyme kinetics.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3OS/c9-4-8(13)10-5-1-2-6-7(3-5)12-14-11-6/h1-3H,4H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNNYMQTOGKOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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